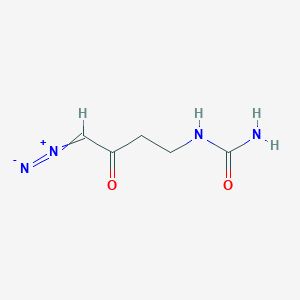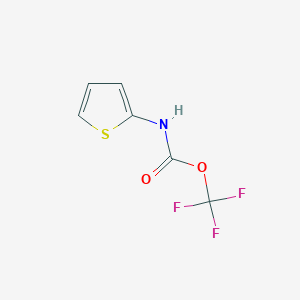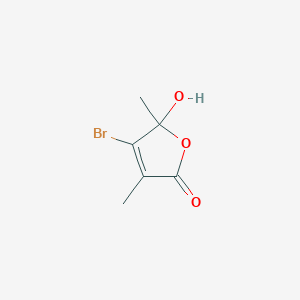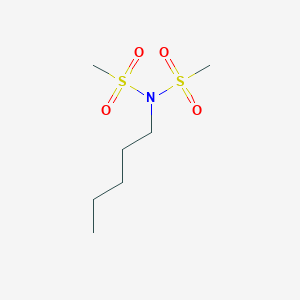
N-(Methanesulfonyl)-N-pentylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methanesulfonyl)-N-pentylmethanesulfonamide is an organosulfur compound characterized by the presence of methanesulfonyl groups attached to a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-pentylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{CH}_3\text{SO}_2\text{Cl} + \text{C}5\text{H}{11}\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{N}(\text{C}5\text{H}{11})\text{SO}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(Methanesulfonyl)-N-pentylmethanesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides or sulfonates.
Oxidation: Formation of methanesulfonic acid or related sulfonates.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(Methanesulfonyl)-N-pentylmethanesulfonamide has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(Methanesulfonyl)-N-pentylmethanesulfonamide involves its interaction with biological molecules through its sulfonamide groups. These groups can form strong hydrogen bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The compound may also interact with cellular membranes, affecting cell permeability and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A precursor in the synthesis of N-(Methanesulfonyl)-N-pentylmethanesulfonamide.
Tosylates: Similar sulfonate compounds used in organic synthesis.
Sulfonamides: A broad class of compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of methanesulfonyl groups with a pentyl chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89913-02-0 |
|---|---|
Fórmula molecular |
C7H17NO4S2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
N-methylsulfonyl-N-pentylmethanesulfonamide |
InChI |
InChI=1S/C7H17NO4S2/c1-4-5-6-7-8(13(2,9)10)14(3,11)12/h4-7H2,1-3H3 |
Clave InChI |
OULCOQMNRLXSMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(S(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)

![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)


![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
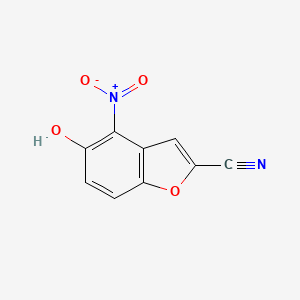
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
